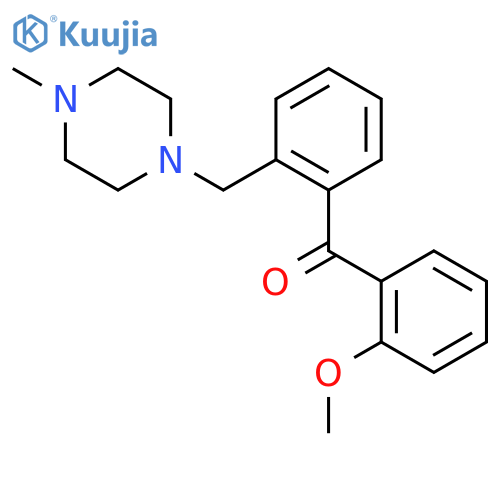

Cas no 898782-76-8 (2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone 化学的及び物理的性質

名前と識別子

-

- (2-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

- AG-H-66251

- 2-METHOXY-2'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE

- CTK5G6024

- KB-173448

- 2-methoxy-2'-(4-methylpiperazinomethyl)benzophenone

- AKOS016021186

- 898782-76-8

- MFCD03842804

- 2-methoxy-2'-(4-methylpiperazinomethyl) benzophenone

- DTXSID40643859

- (2-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone

- 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone

-

- MDL: MFCD03842804

- インチ: InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-3-4-8-17(16)20(23)18-9-5-6-10-19(18)24-2/h3-10H,11-15H2,1-2H3

- InChIKey: ZGUFNRMUCVMREE-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3OC

計算された属性

- せいみつぶんしりょう: 324.18400

- どういたいしつりょう: 324.183778013Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 32.8Ų

じっけんとくせい

- PSA: 32.78000

- LogP: 2.54940

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone セキュリティ情報

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 205455-5g |

2-methoxy-2'-(4-methylpiperazinomethyl) benzophenone |

898782-76-8 | 97% | 5g |

£2025.00 | 2022-03-01 | |

| abcr | AB365480-1g |

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898782-76-8 | 97% | 1g |

€932.10 | 2025-03-19 | |

| A2B Chem LLC | AD04624-1g |

2-METHOXY-2'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE |

898782-76-8 | 97% | 1g |

$644.00 | 2024-04-19 | |

| Crysdot LLC | CD11023155-5g |

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone |

898782-76-8 | 95+% | 5g |

$1401 | 2024-07-19 | |

| Fluorochem | 205455-2g |

2-methoxy-2'-(4-methylpiperazinomethyl) benzophenone |

898782-76-8 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| abcr | AB365480-1 g |

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898782-76-8 | 97% | 1g |

€932.90 | 2023-04-26 | |

| abcr | AB365480-2g |

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898782-76-8 | 97% | 2g |

€1674.30 | 2025-03-19 | |

| A2B Chem LLC | AD04624-5g |

2-METHOXY-2'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE |

898782-76-8 | 97% | 5g |

$2291.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658609-5g |

(2-Methoxyphenyl)(2-((4-methylpiperazin-1-yl)methyl)phenyl)methanone |

898782-76-8 | 98% | 5g |

¥27018.00 | 2024-04-26 | |

| Crysdot LLC | CD11023155-1g |

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone |

898782-76-8 | 95+% | 1g |

$433 | 2024-07-19 |

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone 関連文献

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenoneに関する追加情報

Introduction to 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898782-76-8) and Its Emerging Applications in Chemical Biology

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone, identified by the CAS number 898782-76-8, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a benzophenone core substituted with a methoxy group and a 4-methylpiperazine side chain, exhibits intriguing pharmacological properties that make it a valuable candidate for further investigation. The benzophenone moiety is well-known for its role in various biological processes, including photochemical reactions and enzyme inhibition, while the 4-methylpiperazine group introduces potential binding interactions with biological targets such as receptors and enzymes. The combination of these functional groups suggests that 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone may possess dual functionality, making it a promising scaffold for drug discovery.

The increasing interest in this compound is driven by its potential applications in the development of novel therapeutic agents. Recent studies have highlighted the role of benzophenone derivatives in modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. The methoxy group in 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone may enhance its solubility and bioavailability, while the 4-methylpiperazine moiety could improve its interaction with specific biological targets. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.

In the realm of chemical biology, 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential to act as a scaffold for the development of small-molecule inhibitors. For instance, studies have demonstrated its ability to interact with enzymes involved in metabolic pathways, suggesting its utility in treating conditions such as diabetes and obesity. Additionally, the compound’s structural features may enable it to cross the blood-brain barrier, opening up possibilities for applications in central nervous system disorders.

One of the most compelling aspects of 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone is its versatility in chemical modifications. Researchers have explored various derivatives of this compound to optimize its pharmacological properties. For example, modifications to the 4-methylpiperazine group have led to compounds with enhanced binding affinity and selectivity for specific biological targets. These findings underscore the importance of 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone as a versatile tool in drug discovery.

The synthesis of 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone involves multi-step organic reactions that highlight its synthetic accessibility. The process typically begins with the condensation of resorcinol derivatives with appropriate alkylating agents, followed by functionalization with 4-methylpiperazine. This synthetic route underscores the compound’s feasibility for large-scale production, which is crucial for both preclinical and clinical studies.

Recent advances in computational chemistry have further enhanced the understanding of 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone’s interactions with biological targets. Molecular docking studies have revealed potential binding modes with enzymes such as cytochrome P450 and kinases, which are critical targets in drug development. These computational insights have guided experimental efforts to optimize the compound’s pharmacokinetic properties.

The growing body of research on 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone also highlights its potential in combinatorial chemistry and high-throughput screening (HTS). Its structural features make it an ideal candidate for library design, where large collections of derivatives can be rapidly screened for biological activity. This approach has accelerated the discovery of novel compounds with therapeutic potential.

In conclusion, 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898782-76-8) represents a fascinating compound with significant promise in chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and potential applications in drug discovery, make it a valuable asset for researchers seeking to develop novel therapeutic agents. As further studies continue to elucidate its pharmacological properties, this compound is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges.

898782-76-8 (2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone) 関連製品

- 1207016-97-4(1-(diphenylmethyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylurea)

- 57479-71-7(Benzoic acid, 4-chloro-2-(phenylmethoxy)-)

- 1105245-73-5(N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)

- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)

- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)

- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)

- 1251709-07-5(N-cyclopentyl-1-7-(2-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide)

- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)

- 1699535-30-2(1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol)

- 1367113-86-7(4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)